

Validating the Structure of Ethyl Methyl Oxalate: A Spectroscopic Comparison

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of **ethyl methyl oxalate** using comparative spectroscopic data. This guide provides an objective analysis of its spectral characteristics against common alternatives, supported by detailed experimental protocols.

The structural integrity of a molecule is paramount in chemical and pharmaceutical research. This guide details the validation of the **ethyl methyl oxalate** structure through a multi-pronged spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral data with those of its symmetrical analogues, dimethyl oxalate and diethyl oxalate, we provide a clear framework for its unequivocal identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **ethyl methyl oxalate** and its common alternatives. Predicted data for **ethyl methyl oxalate** was generated using reputable spectral database and prediction software.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, CDCl₃)



Compound	Chemical Shift (δ) ppm / Assignment / Multiplicity / Integration
Ethyl Methyl Oxalate	1.38 (t, 3H, -CH₃)
3.88 (s, 3H, -OCH₃)	
4.35 (q, 2H, -OCH ₂ -)	_
Dimethyl Oxalate	3.93 (s, 6H, -OCH₃)
Diethyl Oxalate	1.42 (t, 6H, -CH₃)
4.42 (q, 4H, -OCH ₂ -)	

Table 2: 13C NMR Spectroscopic Data (Predicted/Experimental, CDCl₃)

Compound	Chemical Shift (δ) ppm / Assignment	
Ethyl Methyl Oxalate	13.9 (-CH₃)	
53.0 (-OCH₃)		
63.2 (-OCH ₂ -)		
157.5 (C=O)		
157.9 (C=O)		
Dimethyl Oxalate	53.3 (-OCH₃)	
158.0 (C=O)		
Diethyl Oxalate	14.0 (-CH ₃)	
63.5 (-OCH ₂ -)		
157.7 (C=O)		

Table 3: IR Spectroscopic Data (Predicted/Experimental, cm⁻¹)



Compound	Key Absorptions (cm ⁻¹) / Assignment	
Ethyl Methyl Oxalate	~2985 (C-H stretch)	
~1750 (C=O stretch, ester)		
~1200 (C-O stretch)		
Dimethyl Oxalate	~2960 (C-H stretch)	
~1755 (C=O stretch, ester)		
~1210 (C-O stretch)	_	
Diethyl Oxalate	~2980 (C-H stretch)	
~1745 (C=O stretch, ester)		
~1180 (C-O stretch)		

Table 4: Mass Spectrometry Data (Predicted/Experimental, EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Ethyl Methyl Oxalate	132.04	101, 88, 74, 59, 45
Dimethyl Oxalate	118.03	87, 59
Diethyl Oxalate	146.06	117, 101, 73, 45

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may require optimization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.



- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
 Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

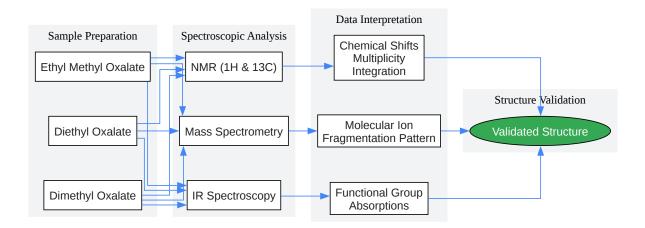
- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu. The standard electron energy for EI is 70 eV.



 Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Validation Workflow

The logical workflow for validating the structure of **ethyl methyl oxalate** using the described spectroscopic methods is illustrated below.



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